6-[2-(ethylsulfanyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Kinase inhibition KRAS Pyrido[4,3-d]pyrimidine

6-[2-(ethylsulfanyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797982-44-5) is a synthetic heterocyclic small molecule built on a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core, bearing a 2-(ethylsulfanyl)benzoyl substituent at the N6 position. The pyrido[4,3-d]pyrimidine scaffold has been widely explored as a privileged structure in medicinal chemistry, particularly as a kinase inhibitor hinge-binding motif.

Molecular Formula C16H17N3OS
Molecular Weight 299.39
CAS No. 1797982-44-5
Cat. No. B2978196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[2-(ethylsulfanyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
CAS1797982-44-5
Molecular FormulaC16H17N3OS
Molecular Weight299.39
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)N2CCC3=NC=NC=C3C2
InChIInChI=1S/C16H17N3OS/c1-2-21-15-6-4-3-5-13(15)16(20)19-8-7-14-12(10-19)9-17-11-18-14/h3-6,9,11H,2,7-8,10H2,1H3
InChIKeyCPZDVGBUOYCSRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[2-(ethylsulfanyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797982-44-5) – Procurement-Relevant Compound Profile and Baseline Characteristics


6-[2-(ethylsulfanyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797982-44-5) is a synthetic heterocyclic small molecule built on a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core, bearing a 2-(ethylsulfanyl)benzoyl substituent at the N6 position . The pyrido[4,3-d]pyrimidine scaffold has been widely explored as a privileged structure in medicinal chemistry, particularly as a kinase inhibitor hinge-binding motif [1]. However, publicly available primary research literature or patent data containing quantitative biological, physicochemical, or selectivity profiling for this specific compound is currently absent from authoritative databases, peer-reviewed journals, and patent repositories as of the knowledge cutoff date . Consequently, a rigorous, comparator-driven evidence guide cannot be constructed for this compound at the present time. This document transparently delineates what is known, what remains uncharacterized, and why procurement decisions involving this compound must proceed with caution, relying on experimentally verified data that has yet to be generated or publicly disclosed.

Why Generic Substitution of 6-[2-(ethylsulfanyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797982-44-5) Is Not Supported Without Compound-Specific Evidence


The pyrido[4,3-d]pyrimidine scaffold hosts a broad continuum of biological activities—ranging from KRAS G12C/G12D inhibition to antifolate, anti-inflammatory, and kinase-targeting effects—that are exquisitely sensitive to the nature and position of substituents [1]. Even closely related analogs differing by a single alkylsulfanyl chain length or benzoyl substitution pattern can exhibit dramatic shifts in target engagement, selectivity, and pharmacokinetic profile, as demonstrated across multiple pyrido[4,3-d]pyrimidine series [2]. The specific 2-(ethylsulfanyl)benzoyl N6 substituent present in CAS 1797982-44-5 has no publicly disclosed structure-activity relationship (SAR) data, meaning its binding mode, potency, selectivity, and metabolic fate cannot be inferred from other 6-substituted or 2-substituted analogs . Generic substitution with any other pyrido[4,3-d]pyrimidine—regardless of apparent structural similarity—carries an unquantifiable risk of target miss, off-target toxicity, or inactivity, because the critical assay data that would establish functional equivalence or superiority of this compound simply do not exist in the public domain . Until experimental profiling is disclosed, this compound must be treated as an uncharacterized entity within a highly context-dependent scaffold family.

Quantitative Evidence Guide for 6-[2-(ethylsulfanyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797982-44-5): Comparative Data Availability Assessment


Absence of Publicly Available Potency Data Precludes Comparator-Based Selection for This Compound

No quantitative potency data (IC50, Ki, Kd, EC50) for CAS 1797982-44-5 against any biological target are available in peer-reviewed literature or patent disclosures . While the pyrido[4,3-d]pyrimidine scaffold has yielded potent KRAS inhibitors with reported IC50 values in the nanomolar to sub-nanomolar range for specific mutants (e.g., KRAS G12C IC50 < 10 nM for certain patented analogs) [1], the target engagement profile of this specific compound remains entirely uncharacterized. No head-to-head comparison with any named comparator exists . This represents a complete evidence gap, not merely limited evidence.

Kinase inhibition KRAS Pyrido[4,3-d]pyrimidine

No Selectivity or Off-Target Profiling Data Available for This Compound

Selectivity profiling data (kinase panel screening, CEREP/Panlabs safety panels, or proteome-wide affinity profiling) for CAS 1797982-44-5 have not been disclosed in any public source . In contrast, structurally related pyrido[4,3-d]pyrimidine analogs in the KRAS inhibitor patent family have demonstrated selectivity for KRAS over HRAS and NRAS, with selectivity ratios exceeding 10-fold in cellular assays [1]. The 2-(ethylsulfanyl)benzoyl substituent may confer a distinct selectivity fingerprint, but this hypothesis is entirely untested . Cross-study comparison is impossible because no selectivity data for the target compound exist.

Selectivity Off-target Kinase profiling

Physicochemical and ADME Data Gap Limits Procurement for Downstream Optimization

No experimentally measured physicochemical parameters (logP, logD, aqueous solubility, pKa) or in vitro ADME data (microsomal stability, CYP inhibition, permeability, plasma protein binding) are publicly available for CAS 1797982-44-5 . While in silico predictions can be generated from the molecular structure (MW: 299.39 g/mol; formula: C16H17N3OS) , predicted values carry substantial uncertainty—especially for sulfur-containing heterocycles where solvation and metabolic predictions are often inaccurate [1]. The pyrido[4,3-d]pyrimidine scaffold has known metabolic liabilities including aldehyde oxidase-mediated oxidation at the pyrimidine ring and CYP-mediated N-dealkylation [2], but whether the ethylsulfanyl-benzoyl modification ameliorates or exacerbates these liabilities is unknown . This contrasts with well-characterized pyrido[4,3-d]pyrimidine lead series where extensive ADME optimization has been reported [2].

ADME Physicochemical properties Drug-likeness

Application Scenarios for 6-[2-(ethylsulfanyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797982-44-5) Based on Available Evidence


Exploratory Chemical Biology Probe Screening with Explicit Acknowledgment of Data Gaps

This compound may be considered for exploratory phenotypic or target-based screening campaigns ONLY if the user explicitly acknowledges that no potency, selectivity, or ADME data exist to guide concentration selection, hit validation, or counter-screening . Any screening result must be interpreted as preliminary and confirmed with a fully characterized analog series. This scenario is appropriate solely for discovery-stage laboratories with the capacity to generate de novo SAR, not for lead optimization or translational programs .

Negative Control or Chemical Probe in Pyrido[4,3-d]pyrimidine Scaffold Studies

In the absence of activity data, this compound could theoretically serve as a negative control or scaffold-matching inactive analog in experiments where a closely related active pyrido[4,3-d]pyrimidine is the test article . However, because its activity profile is unknown, this application requires prior in-house determination of inactivity against the target(s) of interest. Procurement for this purpose is only warranted after confirming the absence of confounding activity .

Method Development and Analytical Reference Standard

The compound may be used as a reference standard for developing HPLC, LC-MS, or NMR analytical methods for pyrido[4,3-d]pyrimidine-containing samples, leveraging its defined molecular formula (C16H17N3OS) and molecular weight (299.39 g/mol) . This application is independent of biological activity and relies solely on the compound's structural identity and purity, which should be verified by the supplier's certificate of analysis .

Quote Request

Request a Quote for 6-[2-(ethylsulfanyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.